molecular formula C10H20N2 B7865612 N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine

N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine

Cat. No.: B7865612
M. Wt: 168.28 g/mol
InChI Key: JFIPPLZTVJTGDC-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.2792 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a piperidine ring, which is further connected to a methylamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine typically involves the reaction of cyclopropylmethylamine with piperidine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-methyl-piperidin-4-ylmethyl-amine
  • Cyclopropyl-methyl-piperidin-2-ylmethyl-amine
  • N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine hydrochloride

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12(10-4-5-10)8-9-3-2-6-11-7-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIPPLZTVJTGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCNC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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